2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide
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Overview
Description
2-(1,3-Benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide is a complex organic compound that belongs to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazolium core and a cyclohexylacetamide group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide typically involves the reaction of benzothiazole derivatives with cyclohexylacetamide under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. Common solvents used in this synthesis include toluene and acetonitrile, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Quality control measures are implemented to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazolium oxides, while substitution reactions can produce a variety of substituted benzothiazolium derivatives .
Scientific Research Applications
2-(1,3-Benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate
- (2-Methyl-1,3-benzothiazol-3-ium-3-yl)acetate
- 3-(2-Methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide is unique due to its specific structural features, such as the cyclohexylacetamide group.
Properties
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-cyclohexylacetamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS.BrH/c18-15(16-12-6-2-1-3-7-12)10-17-11-19-14-9-5-4-8-13(14)17;/h4-5,8-9,11-12H,1-3,6-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDXUJXEVBYSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C[N+]2=CSC3=CC=CC=C32.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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